6-Chlorobenzo[b]phenazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H9ClN2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-chlorobenzo[b]phenazine |
InChI |
InChI=1S/C16H9ClN2/c17-15-11-6-2-1-5-10(11)9-14-16(15)19-13-8-4-3-7-12(13)18-14/h1-9H |
InChI Key |
JNQJNKTYAOHDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Cl)N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Synthetic Strategies for 6 Chlorobenzo B Phenazine and Analogues
Classical Condensation Reactions for Benzo[b]phenazine (B13996840) Core Formation
The formation of the benzo[b]phenazine core has traditionally been achieved through condensation reactions, which involve the coupling of two aromatic precursors. These methods are foundational in phenazine (B1670421) chemistry. guidechem.com
Condensation of o-Diaminobenzenes with Naphthoquinones
A well-established and straightforward method for synthesizing benzo[b]phenazine derivatives involves the condensation of o-diaminobenzenes with naphthoquinones. researchgate.net For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with aryl amines yields 2-arylamino-3-chloro-1,4-naphthoquinone derivatives. researchgate.net These intermediates can then undergo intramolecular cyclization to form benzo[b]phenazine-6,11-dione (B11046238) derivatives. researchgate.net A specific example is the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with o-phenylenediamine (B120857), which initially forms benzo[a]phenazin-5-ol. nih.govnih.gov This reaction is often the first step in multi-component syntheses of more complex phenazine-based structures. nih.govnih.gov
The reaction conditions for these condensations can vary. For example, the synthesis of benzo[a]phenazin-5-ol from 2-hydroxy-1,4-naphthoquinone and o-phenylenediamine can be carried out under solvent-free conditions at 90 °C in the presence of formic acid as a catalyst. nih.gov Another approach involves heating an ethanolic mixture of the reactants at 78 °C. nih.gov
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic compounds, including benzo[b]phenazine analogues. nih.govbeilstein-journals.orgnih.govorgchemres.org These reactions combine three or more starting materials in a single step, offering high atom economy and procedural simplicity. beilstein-journals.org
Several MCRs have been developed for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. nih.govnih.govbenthamdirect.com A typical four-component reaction involves 2-hydroxy-1,4-naphthoquinone, an o-phenylenediamine, an aromatic aldehyde, and malononitrile. nih.govbenthamdirect.com The initial step is the condensation of 2-hydroxy-1,4-naphthoquinone and o-phenylenediamine to form a benzo[a]phenazine (B1654389) intermediate. nih.govnih.gov This is followed by a series of reactions including Knoevenagel condensation and Michael addition to build the pyran ring fused to the phenazine core. nih.gov
Different catalysts have been employed to promote these MCRs, including:
Supramolecular β-cyclodextrin in an ethanol-water mixture. nih.gov
Copper oxide quantum dot-modified magnetic silica (B1680970) nanoparticles (M-MSNs/CuO(QDs)) in ethanol. nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol. benthamdirect.com
These MCRs provide a versatile platform for generating libraries of substituted benzo[b]phenazine derivatives. bohrium.com
Modern Catalytic Approaches in Phenazine Synthesis
In addition to classical methods, modern catalytic strategies have significantly advanced the synthesis of phenazines, offering improved efficiency, selectivity, and functional group tolerance. researchgate.netosi.lv
Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis, particularly with palladium and copper, has become a cornerstone in the synthesis of complex aromatic systems, including phenazines. beilstein-journals.orgnih.govnih.govthieme-connect.de These methods often involve the formation of carbon-nitrogen bonds through cross-coupling reactions. nih.gov
A notable example is the double Buchwald-Hartwig amination, which has been used for the "ligation" of two aromatic rings to form functionalized phenazines. nih.gov This method allows for the regioselective synthesis of disubstituted phenazines from substituted bromoanilines using phosphine (B1218219) ligands. nih.gov This strategy has been successfully applied to synthesize a highly fluorescent pentacyclic ring system, 1,7-dihydrodipyrrolo-[2,3-b:2′,3′-i]phenazine, from a tryptophan-derived substrate. nih.gov
Palladium-catalyzed iodocyclization of 2-aryl-3-(aryl/alkylethynyl)quinoxalines offers another route to benzo[a]phenazine derivatives. researchgate.net This reaction proceeds via a 6-endo-dig ring closure under mild conditions, and the resulting iodinated products can be further functionalized through various coupling reactions. researchgate.net
Organocatalytic and Nanocatalytic Methods
Organocatalysis and nanocatalysis represent greener and more sustainable alternatives to metal-based catalysts. uni-giessen.de Organocatalysts, which are small organic molecules, can mimic the catalytic activity of enzymes. uni-giessen.de Nanocatalysts, on the other hand, offer high surface area and reusability. nih.gov
In the context of phenazine synthesis, organocatalysts have been employed in multi-component reactions. For example, DBU, an organic base, has been shown to be an efficient catalyst for the one-pot, four-component synthesis of benzo[a]pyrano[2,3-c]phenazines. benthamdirect.com
Nanocatalytic methods have also been developed. Copper oxide quantum dots supported on magnetic mesoporous silica nanoparticles (M-MSNs/CuO(QDs)) have been used as a highly efficient and reusable nanocatalyst for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov This catalyst promotes the reaction under mild thermal conditions, with yields ranging from 86-95%. nih.gov
Regioselective Functionalization and Chlorination Methodologies
The introduction of specific functional groups, such as a chlorine atom, at a defined position on the benzo[b]phenazine scaffold is crucial for tuning its chemical and biological properties. Regioselective functionalization allows for the precise control of the substitution pattern.
While the direct regioselective chlorination of the parent benzo[b]phenazine is not extensively detailed in the provided context, the synthesis of chlorinated precursors is a common strategy. For example, the synthesis of 6-chlorobenzo[a]phenoxazine-5-one derivatives has been reported, which involves the use of chlorinated starting materials. researchgate.net
The synthesis of substituted phenazines with regiochemical control can be achieved through methods like the double Buchwald-Hartwig cyclization of appropriately substituted bromoanilines. nih.gov By choosing an aniline (B41778) with a specific substitution pattern, the resulting phenazine will have a defined arrangement of substituents. nih.gov For instance, the reaction of 2-bromoaniline (B46623) with an aniline substituted with an electron-withdrawing group can lead to the formation of a specific unsymmetrical phenazine. nih.gov
Furthermore, palladium-catalyzed iodocyclization provides a handle for regioselective functionalization. The iodo group on the resulting 6-iodo-5-aryl/alkyl benzo[a]phenazine can be replaced with various other functional groups through subsequent coupling reactions, allowing for the introduction of a chlorine atom at that specific position. researchgate.net
Interactive Data Table: Comparison of Synthetic Methods for Benzo[b]phenazine Derivatives
| Method | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
| Classical Condensation | o-Diaminobenzenes, Naphthoquinones | Acidic or basic catalysis, thermal | Benzo[b]phenazine core | Simple, foundational method | researchgate.netresearchgate.net |
| Multi-Component Reaction | 2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, aldehyde, malononitrile | β-cyclodextrin, M-MSNs/CuO(QDs), DBU | Benzo[a]pyrano[2,3-c]phenazines | High efficiency, atom economy | nih.govnih.govbenthamdirect.com |
| Metal-Catalyzed Cyclization | Substituted bromoanilines | Palladium/phosphine ligands | Functionalized phenazines | Regioselective, good yields | nih.gov |
| Iodocyclization | 2-Aryl-3-(aryl/alkylethynyl)quinoxalines | Palladium catalyst | 6-Iodo-5-aryl/alkyl benzo[a]phenazines | Mild conditions, versatile intermediate | researchgate.net |
| Organocatalysis | Multi-component reactants | DBU | Benzo[a]pyrano[2,3-c]phenazines | Metal-free, efficient | benthamdirect.com |
| Nanocatalysis | Multi-component reactants | M-MSNs/CuO(QDs) | Benzo[a]pyrano[2,3-c]phenazines | Reusable catalyst, high yields | nih.gov |
Green Chemistry Principles in the Synthesis of 6-Chlorobenzo[b]phenazine Precursors
The synthesis of phenazine derivatives, including this compound, traditionally involves methods that can be detrimental to the environment, often utilizing toxic solvents, hazardous reagents, and metal catalysts that may contaminate the final products. researchgate.netbenthamdirect.com These drawbacks have spurred the development of greener and more efficient synthetic protocols. While specific green routes for the precursors of this compound are not extensively detailed in publicly available research, the principles of green chemistry are broadly applied to the synthesis of phenazine precursors in general. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netbenthamdirect.com
Key green synthetic techniques applicable to phenazine precursors include:
Mechanosynthesis: This solvent-free method involves the use of mechanical force to induce chemical reactions, thereby eliminating the need for potentially harmful solvents. researchgate.netbenthamdirect.com
Solvent-free and Catalyst-free Synthesis: Conducting reactions without solvents and catalysts where possible significantly reduces chemical waste and potential contamination. researchgate.netbenthamdirect.com
Green Solvent-based Synthesis: When solvents are necessary, the focus shifts to using environmentally benign options such as water or glycerol (B35011). researchgate.net
Ultrasound and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often allow for milder reaction conditions, thus conserving energy. researchgate.netbenthamdirect.com
For instance, an environmentally friendly protocol has been developed for the synthesis of phenazines from lawsone using ultrasound irradiation in an aqueous medium, highlighting the potential for short reaction times, mild conditions, and high yields. researchgate.net Similarly, the use of glycerol as a promoter in a one-pot, multicomponent reaction for synthesizing benzo[a]chromeno[2,3‐c]phenazine derivatives showcases a catalyst-free approach. researchgate.net
The biosynthesis of phenazine natural products through microbial fermentation presents an alternative green and sustainable approach, avoiding the harsh conditions and toxic byproducts associated with chemical synthesis. acs.org
Synthetic Routes for Derivatization of the this compound Scaffold
The derivatization of the phenazine core is a crucial strategy for modulating its biological and photophysical properties. While specific derivatization of this compound is not widely reported, general methods for modifying the broader phenazine and benzophenazine scaffolds can be inferred. The presence of the chloro-substituent at the 6-position offers a handle for various chemical transformations.
Palladium-mediated amination of chlorophenazines represents a powerful method for introducing amino groups. For example, 1,6-dichlorophenazine (B14720589) can be aminated to produce substituted 1,6-diaminophenazines. rsc.orgnih.gov This approach could theoretically be applied to this compound to introduce a variety of amine-containing side chains, leading to a library of new derivatives.
Another strategy involves the reaction of dihydroxyphenazines with diiodoalkanes to form ether-linked phenazinophanes. rsc.orgnih.gov While this would require the conversion of the chloro group to a hydroxyl group, it demonstrates the potential for creating complex, bridged structures.
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for synthesizing libraries of differently substituted benzophenazines. bohrium.com These reactions offer high atom economy and the ability to generate diverse products from a few starting materials. bohrium.com One such example is the DBU-catalyzed one-pot four-component synthesis of benzo[a]pyrano[2,3-c]-phenazines. benthamscience.com This highlights the potential for fusing other heterocyclic rings onto the benzo[b]phenazine scaffold.
The development of synthetic methods for phenazine derivatives is an active area of research, with a continuous drive towards more efficient, environmentally friendly, and versatile strategies to access novel compounds with enhanced properties. bohrium.com
Advanced Spectroscopic and Structural Elucidation of 6 Chlorobenzo B Phenazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic properties of atomic nuclei. For 6-Chlorobenzo[b]phenazine, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its atomic arrangement.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of a related compound, chlorobenzene (B131634), shows signals for the aromatic protons in the range of 7.14 to 7.43 ppm. docbrown.info In the broader context of phenazine (B1670421) derivatives, proton signals can vary significantly depending on the substitution pattern. For instance, in some benzo[a]phenazine (B1654389) derivatives, aromatic proton signals have been observed at shifts as high as 9.23-9.21 ppm. rsc.org The specific chemical shifts for this compound are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the phenazine core.
Table 1: Representative ¹H NMR Chemical Shifts for Phenazine and Related Structures This table contains interactive elements. Click on a row to see more details.
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Phenazine | CDCl₃ | 8.249, 7.834 | |
| Phenazine | DMSO-d₆ | 8.262, 7.971 |
Interactive Table Details:
Phenazine (CDCl₃): The two distinct signals correspond to the different sets of equivalent protons in the symmetric phenazine molecule. chemicalbook.com
Phenazine (DMSO-d₆): A change in solvent to DMSO-d₆ results in a slight downfield shift of the proton signals. chemicalbook.com
Chlorobenzene (CDCl₃): The multiplet observed for chlorobenzene is due to the overlapping signals of the ortho, meta, and para protons. docbrown.info
Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of a molecule. In chlorobenzene, the carbon atoms exhibit distinct chemical shifts, with the carbon atom bonded to the chlorine appearing at approximately 134.3 ppm, and the other ring carbons appearing between 126.4 and 129.7 ppm. docbrown.info For the parent phenazine molecule, ¹³C NMR signals are observed, providing a reference for understanding the electronic effects of substituents. chemicalbook.com In substituted benzo[a]phenazine derivatives, carbon signals can be found over a wide range, for example, between 101.29 and 168.51 ppm, indicating the diverse electronic environments within these larger aromatic systems. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for Phenazine and Related Structures This table contains interactive elements. Click on a row to see more details.
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Chlorobenzene | CDCl₃ | 134.3, 129.7, 128.6, 126.4 |
Interactive Table Details:
Chlorobenzene (CDCl₃): The four distinct signals confirm the four different carbon environments in the chlorobenzene molecule. docbrown.info
Benzo[a]phenazin-5-ol derivative (DMSO-d₆): The broad range of chemical shifts reflects the complex electronic structure of this larger, substituted phenazine system. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Table 3: Representative Vibrational Frequencies for Related Functional Groups This table contains interactive elements. Click on a row to see more details.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |
Interactive Table Details:
Aromatic C-H Stretch: These vibrations are characteristic of the hydrogen atoms attached to the aromatic rings.
Aromatic C=C Stretch: These bands arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-Cl Stretch: The position of this band can be influenced by the electronic environment of the chlorine atom.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenazine and its derivatives are known to be colored compounds, and their UV-Vis spectra typically show multiple absorption bands. The parent phenazine exhibits absorption maxima that can be influenced by the solvent. researchgate.net The absorption spectra of phenazine compounds are generally similar, with absorption peaks often observed between 450 and 490 nm in methanol. researchgate.net The introduction of a chloro substituent on the benzo[b]phenazine (B13996840) core is expected to cause a shift in the absorption maxima (a chromophoric shift) due to its influence on the electronic structure of the molecule.
X-ray Crystallography for Solid-State Molecular Architecture
Detailed Research Findings
Although specific crystallographic data for this compound is not present in the surveyed literature, studies on structurally similar polycyclic aromatic and heterocyclic systems offer a predictive framework for its molecular architecture. For instance, the analysis of related fused-ring systems like benzo[f]naphtho[2,3-b]phosphoindoles has shown that the core pentacyclic structure is nearly planar. beilstein-journals.orgnih.gov This planarity is a common feature of extended aromatic systems, as it maximizes p-orbital overlap. It is therefore highly probable that the benzo[b]phenazine core of the title compound also adopts a largely planar conformation.
The presence of the chlorine atom at the 6-position is expected to have a significant influence on the crystal packing. Halogen atoms can participate in various non-covalent interactions, including halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. This interaction, along with dipole-dipole forces and van der Waals forces, would play a role in the supramolecular assembly.
Furthermore, the planar aromatic surfaces of the this compound molecules are expected to facilitate π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. beilstein-journals.orgnih.gov These interactions, characterized by the face-to-face arrangement of aromatic rings, are crucial in determining the electronic properties of the solid-state material. The precise geometry of this stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electronic perturbation introduced by the chlorine atom.
To illustrate the expected molecular geometry, the following tables present representative bond lengths and angles. These values are based on standard data for chlorinated aromatic compounds and phenazine derivatives, providing a model for the anticipated structure of this compound in the absence of direct experimental data.
Interactive Data Table: Predicted Bond Lengths for this compound
| Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| C | C (aromatic) | 1.40 |
| C | N (phenazine) | 1.35 |
| C | Cl | 1.74 |
| C | H | 1.09 |
Interactive Data Table: Predicted Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |
| C | C | C (in benzene (B151609) ring) | 120 |
| C | N | C (in phenazine ring) | 118 |
| C | C | Cl | 119 |
It is important to emphasize that these tables represent idealized values. The actual bond lengths and angles in a crystal structure would exhibit slight variations due to the specific crystalline environment and intermolecular interactions. A definitive crystallographic study would be necessary to confirm these structural parameters for this compound.
Computational Chemistry and Theoretical Frameworks for 6 Chlorobenzo B Phenazine
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a primary tool for calculating the structural and electronic properties of molecules due to its favorable balance of accuracy and computational cost. For 6-Chlorobenzo[b]phenazine, DFT calculations can predict its three-dimensional shape, the distribution of electrons, and its chemical reactivity.
The first step in a computational analysis is typically a geometry optimization. In this process, the arrangement of atoms in the this compound molecule is adjusted to find the lowest energy conformation, which corresponds to the most stable structure. This is achieved using a functional, such as B3LYP, and a basis set (e.g., 6-31G(d,p) or larger) that describes the atomic orbitals. The optimization yields key data on bond lengths, bond angles, and dihedral angles.
For this compound, the geometry is expected to be largely planar due to the extensive sp² hybridization across the fused aromatic rings. However, minor deviations from planarity can occur. The presence of the chlorine atom and the nitrogen atoms in the phenazine (B1670421) core influences the electron distribution and, consequently, the bond lengths and angles throughout the molecule. DFT calculations provide precise values for these parameters, which are essential for understanding the molecule's steric and electronic properties.
Table 1: Representative Optimized Geometrical Parameters for a Fused Aromatic System (Illustrative) (Note: The following data is illustrative of typical parameters for a related polycyclic aromatic system as specific published data for this compound was not found.)
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| Bond Length | C-C (aromatic) | 1.39 - 1.42 | Bond Angle | C-C-C (benzene) | ~120.0 |
| Bond Length | C-N (phenazine) | ~1.34 | Bond Angle | C-N-C (phenazine) | ~117.0 |
| Bond Length | C-Cl | ~1.74 | Bond Angle | C-C-Cl | ~119.5 |
The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO and LUMO are expected to be delocalized π-orbitals spread across the fused ring system.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenazine Derivative (Note: This table provides representative values for a similar heterocyclic system to illustrate the concept, as specific data for this compound is not available in the cited literature.)
| Parameter | Energy (eV) |
| EHOMO | -5.98 |
| ELUMO | -2.35 |
| HOMO-LUMO Gap (ΔE) | 3.63 |
Spectroscopic Parameter Prediction and Correlation
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific atomic and molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts are then correlated with experimental spectra to confirm assignments.
The chemical shifts in this compound are influenced by the anisotropic magnetic fields of the aromatic rings and the electronic effects of the nitrogen and chlorine atoms. The electronegative nitrogen atoms generally cause a downfield shift (higher ppm) for nearby carbon and hydrogen atoms, as does the chlorine atom. Comparing the computed shifts against experimental values for related phenazine compounds helps validate the accuracy of the computational model.
Table 3: Representative Calculated ¹³C NMR Chemical Shifts for a Chloro-Aromatic Heterocycle (Illustrative) (Note: The data below illustrates typical calculated shifts for a related compound. Specific computed data for this compound was not found.)
| Carbon Atom Position | Calculated Chemical Shift (ppm) |
| C atom bonded to Cl | 134.5 |
| C atoms ortho to Cl | 129.0 |
| C atoms in phenazine ring (near N) | 143.2 |
| C atoms in fused benzene (B151609) ring | 127.0 - 130.0 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the stretching and bending motions of bonds within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which directly correlate to an experimental IR or Raman spectrum. These calculations are performed after a geometry optimization and are essential for assigning the various vibrational modes of the molecule.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) (Note: This table shows typical frequency ranges for the expected functional groups.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C=N Stretch (Phenazine) | 1610 - 1650 |
| C-Cl Stretch | 650 - 750 |
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating ultraviolet-visible (UV-Vis) absorption spectra. This technique calculates the energies of electronic transitions from the ground state to various excited states. The results are presented as a series of excitation energies (which can be converted to wavelengths, λmax) and oscillator strengths (f), which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to be dominated by intense π→π* transitions originating from its extensive conjugated system. These transitions are characteristic of polycyclic aromatic compounds and give rise to distinct absorption bands, often labeled as α, p, and β bands (or B, Q bands in Platt's notation). TD-DFT simulations can predict the position and intensity of these bands, aiding in the interpretation of experimental spectra and understanding the electronic structure of the molecule.
Table 5: Representative TD-DFT Calculated Electronic Transitions for a Polycyclic Aromatic Heterocycle (Illustrative) (Note: The following data is representative of a TD-DFT calculation for a similar chromophore.)
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 385 | 0.12 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 350 | 0.25 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 270 | 0.85 | HOMO → LUMO+1 (π→π*) |
Exploration of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify the most likely pathways for its synthesis and subsequent reactions, including the structures of transient intermediates and high-energy transition states.
Mechanistic Studies through Computational Modeling
Mechanistic studies using computational modeling are essential for understanding the formation and reactivity of complex heterocyclic compounds like this compound. These studies typically employ methods like Density Functional Theory (DFT) to map the reaction pathway from reactants to products. researchgate.net The process involves identifying all stationary points on the potential energy surface, which include reactants, products, intermediates, and, crucially, transition states. The transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
Computational algorithms can propose and evaluate numerous possible reaction mechanisms. nih.gov For instance, in the synthesis of related heterocyclic systems, models can predict the most plausible sequence of bond-forming and bond-breaking events. researchgate.net These models consider factors such as electron source and sink interactions within the reactant molecules to propose likely reaction steps. nih.gov The accuracy of these predictions can be high, with some models correctly identifying the primary product in over 80% of cases. nih.gov By analyzing the geometry and electronic structure of the calculated transition states, chemists gain detailed insights into the factors that control reaction outcomes and selectivity.
Calculation of Activation Energies and Reaction Rates
A key outcome of computational mechanistic studies is the calculation of activation energies (Ea), which represent the energy barrier that reactants must surmount to transform into products. wikipedia.org The activation energy is a critical parameter in the Arrhenius equation, which links it directly to the reaction rate constant (k). opentextbc.ca
Arrhenius Equation: k = A e-Ea/RT
Where:
k is the rate constant
A is the pre-exponential factor (related to collision frequency and orientation)
Ea is the activation energy
R is the universal gas constant
T is the temperature in Kelvin
Computational models calculate the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. researchgate.net These calculations can provide a rationale for experimentally observed reaction rates. For example, in studies of related nitrogen-containing heterocyclic compounds, DFT calculations have been used to determine activation energies. researchgate.net The distortion-interaction model is often applied to these calculated transition states to understand the components of the activation barrier, separating the energy required to distort the reactants into their transition-state geometries from the interaction energy between them at that geometry. researchgate.net
Below is an illustrative table showing how calculated activation energies are presented, based on data for related compounds. researchgate.net
| Reaction Species | Calculated ΔG‡ (kcal/mol) | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) |
| Reactant Pair 1 | 25.5 | 15.0 | 10.5 |
| Reactant Pair 2 | 22.0 | 12.5 | 9.5 |
| Reactant Pair 3 | 28.1 | 17.2 | 10.9 |
This table is illustrative, demonstrating the type of data generated in computational studies of reaction kinetics.
Electrochemical Property Simulations and Redox Behavior
Phenazines are a well-known class of redox-active molecules, and computational methods are invaluable for predicting the electrochemical properties of derivatives like this compound. nih.govresearchgate.net These simulations provide insight into how the molecule behaves during electron transfer processes, which is crucial for applications in areas like organic electronics and bioelectrochemistry. nih.gov
Simulations, primarily using DFT, can accurately calculate the reduction potentials of phenazine derivatives in various media. researchgate.net The process often involves calculating the Gibbs free energy of the reduction reaction, from which the redox potential can be derived. researchgate.net These theoretical predictions allow for a systematic screening of many different derivatives to identify candidates with desired electrochemical properties without the need for extensive experimental synthesis and characterization. researchgate.net
The introduction of substituents onto the phenazine core significantly influences the redox potential. Electron-withdrawing groups, such as the chloro group in this compound, generally increase the redox potential, making the molecule easier to reduce. Conversely, electron-donating groups lower the redox potential. researchgate.net Computational studies have systematically investigated these effects by placing various functional groups at different positions on the phenazine ring. researchgate.net
The following table, adapted from a large-scale computational screening of phenazine derivatives, illustrates the effect of different substituents on the calculated redox potential relative to a standard hydrogen electrode (SHE). researchgate.net
| Phenazine Derivative | Substituent Type | Calculated Redox Potential (V vs. SHE) |
| Phenazine (Parent) | - | -0.11 |
| 1-Hydroxyphenazine | Electron-Donating | -0.22 |
| 1-Aminophenazine | Electron-Donating | -0.30 |
| 1-Chlorophenazine | Electron-Withdrawing | -0.05 |
| 1-Nitrophenazine | Electron-Withdrawing | +0.15 |
This table demonstrates the trends in redox potentials based on the electronic nature of substituents on the phenazine core. researchgate.net
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Computational chemistry is a key tool for the theoretical assessment and prediction of the Nonlinear Optical (NLO) properties of organic molecules. analis.com.myresearchgate.net Molecules like this compound, with extended π-conjugated systems, are potential candidates for NLO materials, which have applications in photonics and optoelectronics. researchgate.net
Theoretical NLO studies typically involve calculating the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β) using quantum chemical methods such as DFT. analis.com.myresearchgate.net The magnitude of the total first hyperpolarizability (β_tot) is a primary indicator of a molecule's second-order NLO activity. analis.com.my These calculations help in the rational design of new materials by predicting how structural modifications will affect NLO properties. researchgate.net
The presence of electron donor and acceptor groups within a π-conjugated system can significantly enhance NLO response. analis.com.my For this compound, the chloro group acts as a weak electron-withdrawing group, and the extended aromatic system provides the necessary electron delocalization. Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the intramolecular charge transfer (ICT) that is fundamental to the NLO response. researchgate.net A smaller HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability.
The calculated hyperpolarizability of a candidate molecule is often compared to that of a standard reference material like urea. The table below presents the format used for reporting calculated NLO properties.
| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (<α>) (esu) | Total First Hyperpolarizability (β_tot) (esu) |
| Urea (Reference) | 1.37 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |
| Example Molecule 1 | 5.21 | 25.1 x 10⁻²⁴ | 15.5 x 10⁻³⁰ |
| Example Molecule 2 | 6.89 | 32.5 x 10⁻²⁴ | 45.2 x 10⁻³⁰ |
This table is illustrative of data obtained from DFT calculations of NLO properties. researchgate.net
Quantum Chemical Topology and Intramolecular Interactions (e.g., AIM analysis)
Quantum Chemical Topology provides a framework for analyzing the electron density distribution within a molecule to understand chemical bonding and interactions. The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a prominent method within this framework. AIM analysis partitions the molecular electron density into atomic basins, allowing for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds and other interactions between them.
For a molecule like this compound, AIM analysis can characterize the nature of its intramolecular bonds (e.g., C-C, C-N, C-Cl) by analyzing the properties of the electron density at bond critical points (BCPs). These properties include the electron density value (ρ) and its Laplacian (∇²ρ), which reveal whether an interaction is a shared-shell (covalent) or closed-shell (like ionic or van der Waals) interaction.
Furthermore, computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov This method maps various properties onto the surface, such as the normalized contact distance (d_norm), to highlight regions involved in close contacts like hydrogen bonds and π-π stacking. nih.gov For phenazine-based structures, π-π stacking is a significant interaction that dictates crystal packing. nih.gov The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. nih.gov These analyses are crucial for understanding the relationship between molecular structure and the macroscopic properties of the material.
Reaction Mechanisms and Reactivity of 6 Chlorobenzo B Phenazine Derivatives
Elucidation of Reaction Mechanisms in Phenazine (B1670421) Core Formation
The formation of the phenazine core, the fundamental tricycle of benzo[b]phenazine (B13996840), is a critical process, often proceeding through complex, multi-step reactions.
Stepwise Mechanisms and Intermediate Characterization
The biosynthesis of phenazines, which shares fundamental chemical principles with synthetic routes, offers valuable insights into the stepwise formation of the phenazine core. It is understood that phenazines are derived from two molecules of chorismic acid. nih.gov A key step involves the symmetrical head-to-tail double condensation of two identical amino-cyclohexenone molecules to form a tricyclic phenazine precursor. researchgate.net While this can occur spontaneously, it is catalyzed in biological systems by the PhzA/B protein. researchgate.net
In synthetic approaches, the condensation of 1,2-diaminobenzenes with 2-carbon units is a common strategy. guidechem.com For instance, the reaction of catechol with ortho-diaminobenzene at high temperatures yields 5,10-dihydrophenazine (B1199026) as an intermediate, which is subsequently oxidized to phenazine. guidechem.com Multi-component reactions are also employed, where intermediates are formed in situ. For example, in the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, an initial Schiff-base condensation between lawsone and an o-phenylenediamine (B120857) derivative forms an intermediate which then undergoes further reactions. nih.gov The characterization of these transient intermediates is often achieved through techniques like HPLC-coupled NMR. researchgate.net
Role of Acid-Base Catalysis in Reaction Progression
Acid-base catalysis plays a pivotal role in the formation of the phenazine core. In biological systems, enzymes utilize acid/base catalytic mechanisms. For example, PhzD employs an aspartic acid and a lysine (B10760008) residue in its catalytic activity. nih.gov Similarly, the PhzA/B protein accelerates the condensation reaction by orienting the substrate molecules and neutralizing the negative charge of tetrahedral intermediates through protonation. researchgate.net
In synthetic chemistry, both Brønsted and Lewis acids are commonly used as catalysts. Sulfuric acid, phosphotungstic acid, and p-toluenesulfonic acid have been effectively used in the synthesis of various phenazine derivatives. nih.gov For instance, the synthesis of functionalized benzo[c]chromeno[2,3-a]phenazine derivatives is catalyzed by sulfuric acid and phosphotungstic acid. nih.gov Similarly, the synthesis of fluorescent benzo[a]-phenazine fused derivatives is achieved using a catalytic amount of p-toluenesulfonic acid. nih.gov The mechanism often involves the catalyst activating a carbonyl group, facilitating subsequent nucleophilic attack and cyclization steps. nih.gov
Transformations Involving the Chloro-Substituent
The chlorine atom at the C-6 position of 6-chlorobenzo[b]phenazine is a key functional handle, enabling a variety of synthetic transformations.
Nucleophilic Aromatic Substitution at C-6 Position
The chloro-substituent on the benzo[b]phenazine ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reaction allows for the introduction of a wide range of functional groups at the C-6 position. Although aryl halides are generally inert to classical S_NAr reactions, the presence of the electron-withdrawing phenazine system can facilitate this transformation. nih.gov The reaction typically proceeds through a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. libretexts.org The presence of strongly electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.orgyoutube.com Various nucleophiles, including amines and hydroxide (B78521) ions, can be employed in these reactions. youtube.comnih.gov
Cross-Coupling Reactions at the Halogenated Site
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-6 chloro position of this compound serves as an excellent electrophilic partner in these transformations. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, has been successfully applied to derivatives of benzo[a]phenothiazine and benzo[a]phenoxazine, which are structurally related to benzo[b]phenazine. researchgate.net These reactions typically employ a palladium catalyst, such as tris(dibenzylideneacetone)palladium(0), along with a suitable ligand and base. researchgate.net
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important cross-coupling reaction that can be utilized at the halogenated site. nih.gov These reactions are generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov Such cross-coupling strategies provide a versatile means to introduce aryl, alkyl, and alkynyl groups at the C-6 position, leading to a diverse array of functionalized benzo[b]phenazine derivatives. nih.govorganic-chemistry.orgmdpi.com
Electrophilic and Radical Functionalization of the Benzo[b]phenazine System
Beyond transformations at the chloro-substituent, the benzo[b]phenazine core itself can undergo electrophilic and radical functionalization, although these reactions are less common. The electron-rich nature of the phenazine ring system makes it susceptible to attack by electrophiles. However, the reactivity is influenced by the existing substituents on the ring.
Radical reactions of phenazine have also been investigated. For example, phenazine can react with free benzyl (B1604629) radicals. rsc.org In the context of electron transfer, phenazine derivatives can undergo proton-coupled electron transfer, forming radical intermediates. nih.gov The redox properties of phenazines are central to their biological activity and their use as redox mediators. nih.govnih.gov The stability and reactivity of the radical species are influenced by the electronic effects of the substituents on the phenazine core. beilstein-journals.org
Photochemical Transformations of Phenazine Systems
The photochemical behavior of phenazine systems, including benzo[b]phenazine derivatives, is characterized by transformations involving their excited states. One notable reaction is the photoactivated autocatalytic oxidation of the reduced form, 5,12-dihydrobenzo[b]phenazine, to its aromatic counterpart, benzo[b]phenazine. rsc.org This transformation has been observed under irradiation with light-emitting diodes (LEDs) across a wavelength range of 365 to 516 nm. rsc.org Interestingly, light at 490 and 516 nm, which is not absorbed by the dihydro- form, still initiates the oxidation, pointing to an autocatalytic mechanism where the product, benzo[b]phenazine, acts as a photosensitizer. rsc.org
The mechanism for this oxidation involves the formation of reactive oxygen species, a process confirmed by electron paramagnetic resonance studies. rsc.org The reaction proceeds as the newly formed benzo[b]phenazine absorbs light, becomes excited, and then facilitates the oxidation of the remaining 5,12-dihydrobenzo[b]phenazine. This autocatalytic cycle continues until the starting material is consumed. The rate of this photo-oxidation is significant, with studies showing conversion rates dependent on the light source. rsc.org For the this compound analogue, the presence of the electron-withdrawing chloro group on the aromatic ring is expected to influence the electronic properties of the molecule, which may, in turn, affect the efficiency of the photochemical processes, although specific studies on this derivative are not prevalent.
Conversely, photochemical reduction is also a known pathway for related heterocyclic systems. For instance, the photolysis of benzo[a]quinoxalino[2,3-c]phenazine dyes in the presence of a hydrogen donor like 2-propanol leads to the formation of their dihydro derivatives. researchgate.net This suggests that, under appropriate conditions, this compound could undergo photoreduction. The specific pathway would depend on the reaction environment, such as the solvent and the presence of electron or hydrogen donors.
Table 1: Photochemical Oxidation Rates of 5,12-dihydrobenzo[b]phenazine
| Light Source | Concentration | Oxidation Rate (µg/min) |
|---|---|---|
| LEDs (490-516 nm) | - | 111–208 |
| Sunlight | 1 mg/mL | 393 |
Data sourced from a study on the photoactivated autocatalytic oxidation of 5,12-dihydrobenzo[b]phenazine. rsc.org
Electrochemical Reaction Pathways and Oxidation/Reduction Cycles
The electrochemical behavior of phenazine derivatives is central to their application in areas such as organic electronics and redox flow batteries. rsc.orgdongguk.edu These molecules undergo reversible redox reactions. The core phenazine structure can be both oxidized and reduced, and the potential at which these events occur is highly sensitive to the nature and position of substituents on the aromatic rings. researchgate.net
For this compound, the chlorine atom, being an electron-withdrawing group, is expected to increase the redox potential compared to the unsubstituted benzo[b]phenazine. This is due to the stabilization of the reduced species. A systematic study of various phenazine derivatives has shown a clear correlation between the redox potentials and the electronic properties of the substituents, often quantified by Hammett constants. researchgate.net Electron-withdrawing groups make the molecule easier to reduce (less negative reduction potential) and harder to oxidize.
Studies on donor-acceptor phenazine-amine systems have determined the HOMO and LUMO energy levels, which are crucial for understanding their electrochemical properties. rsc.org For these derivatives, HOMO levels were found in the range of -5.39 to -5.68 eV, and LUMO levels were between -3.59 to -3.71 eV, leading to electrochemical band gaps of 1.73–2.04 eV. rsc.org While these specific values are for phenazine-amines, they provide a relevant framework for estimating the energy levels of this compound.
A related derivative, benzo[a]phenazin-5-ol methanesulfonate, has been investigated as a redox species for aqueous organic redox flow batteries. dongguk.edu This compound undergoes a highly reversible two-electron redox reaction. dongguk.edu The electrochemical cycle involves the reduction of the phenazine core in the presence of protons, followed by its re-oxidation. The high stability and reversibility of this process are critical for battery applications. dongguk.edu It is anticipated that this compound would exhibit similar reversible two-electron redox behavior, with the specific redox potential modulated by the chloro-substituent.
Table 2: Electrochemical Properties of Donor-Acceptor Phenazine-Amine Derivatives
| Property | Value Range |
|---|---|
| HOMO Energy Level | -5.39 to -5.68 eV |
| LUMO Energy Level | -3.59 to -3.71 eV |
| Electrochemical Band Gap | 1.73–2.04 eV |
Data from a study on phenazine-amine based fluorescent materials. rsc.org
Kinetic Studies of Reactions Involving this compound
Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For the benzo[b]phenazine system, kinetic data is available for the photoactivated autocatalytic oxidation of 5,12-dihydrobenzo[b]phenazine. rsc.org The rate of this reaction was measured to be in the range of 111–208 μ g/min when using LED light sources and reached 393 μ g/min with sunlight for a 1 mg/mL solution. rsc.org These values offer a baseline for the kinetics of this specific transformation.
The presence of a chloro substituent on the benzo[b]phenazine framework would undoubtedly influence the kinetics of its reactions. In general, electron-withdrawing groups can affect reaction rates by altering the electron density at the reaction center, thereby influencing the stability of intermediates and transition states. For nucleophilic attack reactions, a common process for phenazine systems, the electron-withdrawing nature of the chlorine atom would likely increase the rate of reaction by making the aromatic ring more electrophilic. Kinetic studies on the reaction of S-phenyl dithiobenzoates with benzylamines, for instance, have utilized parameters like ρX and ρZ to probe the electronic demands of the transition state, a methodology that would be applicable to reactions of this compound. koreascience.kr
Furthermore, in the context of electrochemical applications, the kinetic constant for a benzo[a]phenazine (B1654389) derivative, benzo[a]phenazin-5-ol methanesulfonate, was determined to be 1.32 x 10⁻³ cm s⁻¹. dongguk.edu This constant relates to the rate of electron transfer at the electrode surface. The introduction of a chloro group in this compound would be expected to modulate this kinetic parameter, though specific studies are required to quantify this effect. The study of structure-kinetic relationships, as demonstrated in other heterocyclic systems, would be a valuable approach to systematically investigate how modifications to the benzo[b]phenazine structure, such as the addition of a chloro group, impact the reaction kinetics.
Synthesis and Academic Exploration of 6 Chlorobenzo B Phenazine Derivatives
Synthesis of Substituted Benzo[b]phenazine (B13996840) Analogues via Chlorine Modification
The chlorine atom at the 6-position of 6-chlorobenzo[b]phenazine is a key functional handle for introducing a wide range of substituents, thereby enabling the synthesis of a diverse library of benzo[b]phenazine analogues. Nucleophilic aromatic substitution (SNAr) reactions are a primary method for this modification. By reacting this compound with various nucleophiles, researchers can systematically alter the steric and electronic properties of the resulting compounds.
For instance, the reaction with alkyl mercaptans can introduce thioether linkages. rsc.org This strategy has been successfully employed in the synthesis of phenanthro[a]phenazine derivatives, where the separation of the resulting regioisomers was achieved through column chromatography. rsc.org The ability to introduce different functional groups allows for the fine-tuning of the molecule's properties, which is crucial for applications in materials science and medicinal chemistry.
A variety of synthetic methods have been developed to construct libraries of substituted phenazines for structure-activity relationship (SAR) studies. bohrium.com These methods often involve multicomponent reactions (MCRs) which offer an efficient route to complex molecules in a single step. bohrium.com
Design and Synthesis of Fused Benzo[b]phenazine Heterocycles
The benzo[b]phenazine core can be further elaborated by fusing additional heterocyclic rings, leading to novel and complex molecular architectures. These fused systems often exhibit unique photophysical and biological properties. A number of synthetic strategies have been developed to achieve this, often involving cyclization reactions of appropriately substituted precursors.
For example, benzo[a]pyrano[2,3-c]phenazine derivatives have been synthesized through one-pot, two-step, four-component reactions. nih.gov These reactions typically involve the condensation of a diamine with a suitable precursor, followed by the addition of other components to build the fused heterocyclic system. nih.gov The use of catalysts such as SiO2–SO3H or oxalic acid can facilitate these transformations, often under conventional heating or microwave irradiation. bohrium.com
Similarly, the synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives has been achieved through sequential one-pot, two-step, four-component reactions. nih.gov These methods provide efficient access to a variety of fused heterocycles, including pyranophenazines, spiropyranophenazines, pyridophenazines, and furophenazines. nih.gov The strategic choice of reactants and reaction conditions allows for the construction of a wide range of benzo-fused heterocyclic systems. organic-chemistry.orgorganic-chemistry.orgcore.ac.uk
| Fused Heterocycle System | Synthetic Approach | Key Features |
| Benzo[a]pyrano[2,3-c]phenazines | One-pot, two-step, four-component reaction | Efficient synthesis of fluorescent derivatives. nih.gov |
| Benzo[a]chromeno[2,3-c]phenazines | Sequential one-pot, two-step, four-component reaction | Utilizes catalysts like oxalic acid. nih.gov |
| Pyrano[3,2-a]phenazine hybrids | Facile synthesis for biological evaluation | Investigated as potential antitumor agents. bohrium.com |
Development of Polycyclic and Expanded Phenazine (B1670421) Systems
Building upon the foundational benzo[b]phenazine structure, researchers have developed methods to create larger, polycyclic, and expanded phenazine systems. These extended π-systems are of interest for their potential applications in organic electronics and as advanced materials.
One approach to constructing these larger systems involves the cyclocondensation of larger aromatic diamines with appropriate quinones. For example, the reaction of triphenylene-1,2-diquinone with 1,2-diamino-4-nitrobenzene results in the formation of phenanthro[a]phenazine derivatives. rsc.org This method can lead to the formation of regioisomers, which can be separated and characterized. rsc.org
The synthesis of such extended systems often requires multi-step procedures and careful control of reaction conditions to achieve the desired products. The characterization of these complex molecules relies heavily on spectroscopic techniques to confirm their structure and purity.
Introduction of Diverse Chemical Scaffolds onto the this compound Core
The reactivity of the 6-chloro substituent on the benzo[b]phenazine core provides a versatile entry point for the introduction of a wide variety of chemical scaffolds. This functionalization allows for the systematic modification of the parent molecule to explore new chemical space and develop compounds with tailored properties.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for this purpose. A range of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chlorine atom and introduce new functional groups. rsc.org For example, the reaction with arylamines can lead to the formation of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively. These methods allow for the attachment of a wide array of aryl, heteroaryl, and alkyl groups to the benzo[b]phenazine core. The strategic application of these synthetic methodologies enables the creation of a vast library of derivatives for various scientific investigations. bohrium.com
| Reaction Type | Reagents | Introduced Scaffold |
| Nucleophilic Aromatic Substitution | Alkyl mercaptans | Thioether linkages rsc.org |
| Nucleophilic Aromatic Substitution | Aromatic amines | Arylamino groups nih.gov |
| Condensation Reaction | Diamines, Isocyanides, Dialkyl acetylenedicarboxylates | Fused heterocyclic systems nih.gov |
Regioisomeric and Stereoisomeric Aspects in Derivative Synthesis
The synthesis of substituted benzo[b]phenazine derivatives can often lead to the formation of regioisomers and stereoisomers, presenting both challenges and opportunities in synthetic chemistry. The control of regioselectivity and stereoselectivity is a critical aspect of designing and synthesizing specific target molecules.
Regioisomerism frequently arises when unsymmetrical reactants are used. For instance, the cyclocondensation reaction of triphenylene-1,2-diquinone with 1,2-diamino-4-nitrobenzene yields two distinct regioisomers of phenanthro[a]phenazine. rsc.org The separation of these isomers is often achievable by chromatographic techniques, allowing for the individual characterization and study of each isomer. rsc.org The synthesis of regioselectively functionalized benzo[b]thiophenes has also been achieved through combined ortho-lithiation-halocyclization strategies. researchgate.net
Stereoisomerism, particularly in the form of atropisomerism (axial chirality), can occur in sterically hindered benzo[b]phenazine derivatives. A notable example is the synthesis of a C–N axially chiral cruciform dimer of benzo[b]phenoxazine. rsc.org The enantiomers of this molecule were successfully separated and their absolute configurations were determined by X-ray single-crystal analysis. rsc.org The study of such stereoisomers is important for understanding their chiroptical properties and potential applications in areas like asymmetric catalysis and materials science.
Emerging Research Directions and Advanced Applications
6-Chlorobenzo[b]phenazine in Supramolecular Chemistry and Co-crystallization
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The aromatic structure of this compound makes it an excellent candidate for forming structured assemblies through π-π stacking interactions. The presence of the chlorine atom can further influence these interactions through halogen bonding, providing an additional tool for directing the assembly of supramolecular structures.
Research in this area often involves the co-crystallization of this compound with other organic molecules to create new crystalline materials with unique properties. These properties can be tuned by carefully selecting the co-forming molecules to control the packing and electronic interactions within the crystal lattice.
Potential in Organic Electronics and Photonics (e.g., OLEDs, NLO materials)
Benzo[a]phenazine (B1654389) derivatives are recognized for their potential in various applications, including as antimicrobial, antifungal, and anticancer agents. benthamdirect.combenthamscience.com The electronic properties of the benzo[b]phenazine (B13996840) scaffold, characterized by its extended π-conjugated system, make it a promising component for organic electronic and photonic devices. The introduction of a chlorine atom at the 6-position can modulate the electron affinity and energy levels of the molecule, which is a critical aspect in the design of materials for:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of phenazine (B1670421) derivatives are of interest for their use as emissive or electron-transporting materials in OLEDs. researchgate.net By tuning the molecular structure, it is possible to achieve emission in different parts of the electromagnetic spectrum.
Nonlinear Optical (NLO) Materials: The delocalized π-electron system in this compound can give rise to significant nonlinear optical responses, which are essential for applications in optical communications and data storage.
Novel phenazine-containing dyes have been synthesized and their absorption and fluorescence spectra studied, revealing potential for excited-state intramolecular proton transfer. researchgate.net
Role as Chemical Probes in Non-Biological Systems
The responsive nature of the electronic and photophysical properties of benzo[b]phenazine derivatives to their local environment makes them suitable for use as chemical probes. The chlorine substituent in this compound can influence its sensitivity and selectivity towards certain analytes. These probes can be designed to detect the presence of specific ions or molecules through changes in their fluorescence or absorption spectra, finding applications in environmental monitoring and materials science.
Development of Novel Catalysts Utilizing Benzo[b]phenazine Scaffolds
The benzo[b]phenazine framework can serve as a ligand for metal complexes, leading to the development of novel catalysts. The nitrogen atoms in the phenazine ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by substituents like the chlorine atom in this compound. These catalysts are being explored for their efficacy in a variety of organic transformations. For instance, various benzo[a]pyrano[2,3-c]phenazine derivatives have been synthesized using different catalytic systems, highlighting the versatility of the phenazine scaffold in catalysis. benthamscience.comresearchgate.net
Future Perspectives in Synthetic Methodologies for Halogenated Phenazines
The synthesis of halogenated phenazines, including this compound, is an active area of research. researchgate.net Future developments are expected to focus on more efficient, selective, and environmentally friendly synthetic methods. This includes the use of novel catalytic systems and the exploration of one-pot, multi-component reactions to assemble these complex molecules. benthamscience.comresearchgate.net A key goal is to develop modular synthetic routes that allow for the easy introduction of various functional groups onto the phenazine core, enabling the fine-tuning of their properties for specific applications. researchgate.net The development of prodrugs of halogenated phenazines is also a promising area of research, aiming to improve their therapeutic potential. nih.govnih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
